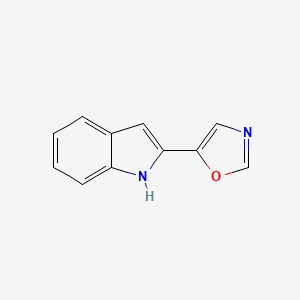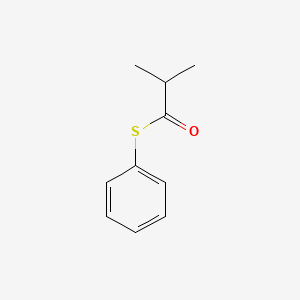
N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and thiophene. These types of compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with various carbonyl compounds, followed by cyclization. Common synthetic methods include:
Condensation Reaction: This involves the reaction of 2-aminobenzenethiol with aldehydes or ketones under acidic or basic conditions to form the benzothiazole ring.
Cyclization: The intermediate products from the condensation reaction undergo cyclization to form the final compound.
Industrial Production Methods
Industrial production methods for this compound often involve one-pot synthesis techniques that are efficient and environmentally friendly. These methods minimize the use of toxic solvents and reduce the formation of side products .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzothiazoles and thiophenes, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and exhibit similar biological activities.
Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene are structurally related and have comparable chemical properties.
Uniqueness
N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide is unique due to its combined benzothiazole and thiophene structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C13H10N2OS2 |
|---|---|
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C13H10N2OS2/c1-8-6-7-17-11(8)12(16)15-13-14-9-4-2-3-5-10(9)18-13/h2-7H,1H3,(H,14,15,16) |
InChI-Schlüssel |
MXNSKRJJRCPKLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromothieno[3,2-c]pyridin-6(5H)-one](/img/structure/B8786832.png)

![Benzyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B8786855.png)
![3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B8786869.png)




![1-Methyl-1h-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B8786914.png)




